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Compound of Interest

Compound Name: 3,4,5-Trimethylaniline

Cat. No.: B161109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
trimethylaniline, a key chemical intermediate. The document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed
experimental protocols for acquiring such spectra, and includes a visual representation of the
spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4,5-trimethylaniline. Due to
the limited public availability of fully interpreted raw data, some values are based on data from
closely related isomers and spectral database confirmations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3,4,5-trimethylaniline, the symmetry of the molecule simplifies the expected
spectra.

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.5 S 2H Aromatic H (H-2, H-6)
~3.5 brs 2H -NH:z
~2.2 S 6H 3,5-CHs
~2.1 S 3H 4-CHs

13C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (8) ppm Assighment
~145 C-1 (C-NH2)
~137 C-3,C-5
~129 C-4

~115 C-2,C-6

~20 3,5-CHs

~15 4-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 3,4,5-trimethylaniline is expected to show characteristic absorptions for the
amine and aromatic functionalities.

Characteristic IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3400-3200 Medium-Strong, Broad N-H stretch (primary amine)
3100-3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (methyl
2950-2850 Medium-Strong
groups)
) N-H bend (scissoring) and
1620-1580 Medium-Strong o
C=C aromatic ring stretch
1500-1400 Medium C=C aromatic ring stretch
1300-1000 Medium-Strong C-N stretch
Aromatic C-H out-of-plane
900-675 Strong

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The molecular weight of 3,4,5-trimethylaniline is

135.21 g/mol .

Key Mass Spectrometry Fragmentation Data

m/z Ratio Relative Intensity Proposed Fragment
135 High [M]* (Molecular lon)
134 Moderate [M-H]*
] [M-CHs]* (Loss of a methyl

120 High

group)

Tropylium ion ([C7H7]*) or
91 Moderate by ([CoHT")

related structures
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 3,4,5-trimethylaniline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIls) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition (*H and *C NMR):
e The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

e For 'H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A
larger number of scans (e.g., 1024 or more) is usually required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3,4,5-trimethylaniline with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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o Transfer the powder to a pellet press and apply pressure to form a thin, transparent or
translucent pellet.

Data Acquisition:
e Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e Introduce a dilute solution of 3,4,5-trimethylaniline in a volatile solvent (e.g., methanol or
dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for
separation and purification.

 In the ion source, the sample is bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.

Data Acquisition:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3,4,5-
trimethylaniline, from the unknown compound to its structural elucidation using the described
techniques.
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Integration

NMR Spectroscopy

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trimethylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161109#spectroscopic-data-for-3-4-5-
trimethylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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